N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide
Description
N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide is a complex organic compound that features a unique combination of cyclopropyl, methyloxolan, and benzenesulfonamide groups
Properties
IUPAC Name |
N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-10-7-12(16)9-13(8-10)21(18,19)17-15(2)5-6-20-14(15)11-3-4-11/h7-9,11,14,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFDKWSFCWRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2(CCOC2C3CC3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Synthesis of the methyloxolan ring: This step involves the formation of the oxolane ring, which can be synthesized via the cyclization of a suitable diol or halohydrin.
Introduction of the benzenesulfonamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Various substituted sulfonamides or other derivatives.
Scientific Research Applications
N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new polymers and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-chloro-5-methylbenzenesulfonamide
- N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-bromo-5-methylbenzenesulfonamide
- N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-iodo-5-methylbenzenesulfonamide
Uniqueness
N-(2-cyclopropyl-3-methyloxolan-3-yl)-3-fluoro-5-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
